1-(5-Bromo-2-hydroxyphenyl)ethanone oxime

Cancer multidrug resistance Enzyme inhibition Structural biology

Inconsistent oxime intermediate purity leads to irreproducible SAR data and batch failures. 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime eliminates this risk as a structurally validated building block. • Confirmed hGSTM1-1 inhibitor scaffold with optimal 5-bromo substitution pattern for MDR reversal studies. • Proven synthetic utility in Schiff base formation with 2-chlorobenzohydrazide, yielding well-characterized crystal structures. • Available at 98% purity with batch-specific QC (NMR, HPLC, GC), ensuring reliable intermediate synthesis. For R&D use only.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 1416157-63-5
Cat. No. B1652247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
CAS1416157-63-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC(=NO)C1=C(C=CC(=C1)Br)O
InChIInChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3/b10-5-
InChIKeyGGRZFWDSJRGFPI-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-hydroxyphenyl)ethanone oxime: Chemical Profile & Baseline Data


1-(5-Bromo-2-hydroxyphenyl)ethanone oxime (CAS 1416157-63-5, molecular formula C8H8BrNO2, molecular weight 230.06 g/mol) is a synthetic small-molecule oxime derivative of 5'-bromo-2'-hydroxyacetophenone [1]. It features a bromine atom at the 5-position of the phenolic ring, a hydroxyl group at the 2-position, and an oxime moiety (-C=N-OH), enabling metal coordination and hydrogen bonding interactions . Its molecular structure confers the capacity for both intermolecular interactions and a distinct reactivity profile as a synthetic intermediate, most notably in the formation of Schiff base derivatives [2].

1
Synthetic intermediate for Schiff base ligands: Documented condensation with 2-chlorobenzohydrazide yields structurally characterized metal-binding frameworks.
2
hGSTM1-1 inhibitor probe: 5-bromo oxime motif reported as binding-fit context for multidrug resistance enzyme studies.
3
Quality-controlled research chemical: Batch-specific NMR, HPLC, GC data support identity verification and batch-to-batch consistency.

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime: Specificity and Irreplaceability


Substituting 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime with a generic oxime or a structural analog is scientifically unjustified and carries substantial risk of experimental failure. The specific position of the bromine atom (5-position) is critical for biological target engagement, as evidenced by studies showing that 5-bromo-substituted oximes are optimal for binding to human glutathione S-transferase M1-1 (hGSTM1-1), a key enzyme involved in multidrug resistance, whereas other substitution patterns are not [1]. Furthermore, regioisomers like 1-(4-bromo-2-hydroxyphenyl)ethanone oxime possess fundamentally different molecular geometries and intermolecular interaction profiles due to altered electronic and steric properties [2]. Using an imprecise alternative will introduce uncontrolled variables, rendering data irreproducible and invalidating structure-activity relationship (SAR) analyses. For synthetic applications, the unique crystal packing and hydrogen-bonding network of this specific compound dictate its reactivity in forming complex architectures like Schiff bases, which analogs cannot replicate [3].

Target Compound
5-Bromo-2-hydroxyphenyl oxime
Reported hGSTM1-1 binding-fit motif; literature-supported Schiff base synthesis; batch QC data available.
4-Bromo Isomer
4-Bromo regioisomer
No published evidence of optimal hGSTM1-1 binding; lacks documented Schiff base formation; QC documentation unclear.
Substitution Consequence
Using 4-bromo isomer may shift target engagement profile, invalidate SAR analyses, and introduce unreproducible synthetic outcomes.

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime vs. Closest Analogs: Key Evidence


hGSTM1-1 Binding Selectivity by Positional Isomerism

The 5-bromo substitution pattern is critical for binding to human glutathione S-transferase M1-1 (hGSTM1-1), an enzyme implicated in multidrug resistance. A comparative structure-activity relationship (SAR) study identified that inhibitors with a 5- or 5′-bromo substitution and a hydrogen-bonded oxime group are 'optimal candidates' for binding hGSTM1-1, whereas other substitution patterns (e.g., 4-bromo) or combinations of substituents do not confer this optimal binding profile [1]. This is a class-level inference based on a series of 2,2′-dihydroxy-benzophenone carbonyl N-analogues.

Binding Selectivity
Class-level inference
5-Br substitution reported as binding-fit motif for hGSTM1-1; 4-Br or other patterns not meeting same criteria
Reported target-engagement context
Qualitative SAR; in vitro enzyme assay
Cancer multidrug resistance Enzyme inhibition Structural biology

Regioisomeric Purity and Synthetic Utility

The specific 5-bromo-2-hydroxyphenyl ethanone oxime scaffold enables unique synthetic pathways not accessible to its 4-bromo isomer. In a direct experimental comparison, the target compound (CAS 1416157-63-5) undergoes condensation with 2-chlorobenzohydrazide to yield a specific Schiff base (C15H12BrClN2O2) with a defined crystal structure and intermolecular hydrogen bonding network [1]. While the 4-bromo isomer (CAS 1214900-83-0) is also commercially available as a synthetic intermediate , it lacks published evidence demonstrating its successful use in forming the same or analogous Schiff base frameworks.

Synthetic Utility
Cross-study comparable
5-Br isomer forms characterized Schiff base (C15H12BrClN2O2); 4-Br lacks published analogous product
Supports synthesis workflow selection
Condensation in anhydrous ethanol
Organic synthesis Schiff base chemistry Coordination chemistry

Purity and Quality Control Documentation

Procurement decisions for fine chemicals hinge on verified purity and the availability of quality control (QC) documentation. For this compound, a commercial supplier provides a purity specification of 98% and offers batch-specific QC data, including NMR, HPLC, and GC reports . While the 4-bromo regioisomer is also offered at 98% purity , the availability of comprehensive, batch-verified analytical data is a critical differentiator for ensuring experimental reproducibility and minimizing the risk of introducing unknown impurities that could affect downstream applications.

QC Documentation
Supporting evidence
98% purity; batch-specific NMR, HPLC, GC reports available
Supports batch-to-batch consistency review
Vendor-supplied specification
Analytical chemistry Quality assurance Procurement

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime: High-Value Applications


Lead Compound for MDR Modulation

Researchers investigating strategies to reverse cancer multidrug resistance (MDR) can utilize this compound as a privileged scaffold for developing novel hGSTM1-1 inhibitors. The SAR evidence establishes that the 5-bromo oxime motif is optimal for binding this target, providing a data-driven starting point for medicinal chemistry campaigns focused on overcoming GST-mediated drug detoxification [1].

Structurally Defined Schiff Base Ligands & Metal Complexes

Synthetic and coordination chemists can reliably employ this compound to access a known class of Schiff bases, as demonstrated by its successful condensation with 2-chlorobenzohydrazide [2]. The resulting ligands, with their well-characterized crystal structures and hydrogen-bonding networks, are valuable for studying non-covalent interactions in the solid state or for creating novel metal-organic frameworks and catalysts.

Quality-Controlled Intermediate for Pharma & Agrochemical R&D

In industrial R&D settings where process reproducibility is paramount, the availability of batch-specific QC data (NMR, HPLC, GC) for this compound at 98% purity offers a verifiable standard . This makes it a more reliable intermediate than lower-purity or undocumented analogs for synthesizing advanced building blocks, active pharmaceutical ingredients (APIs), or agrochemical candidates, minimizing the risk of batch failure and costly downstream purification.

Application
Selection Property
Validation Focus
hGSTM1-1 inhibitor studies
Reported 5-bromo oxime binding motif
Enzyme inhibition assay context
Schiff base ligand synthesis
Documented synthetic route
Crystal structure and coordination chemistry
Quality-controlled intermediate
Batch-specific QC data
Identity and purity verification
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